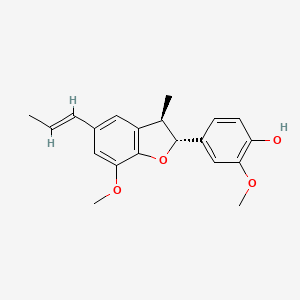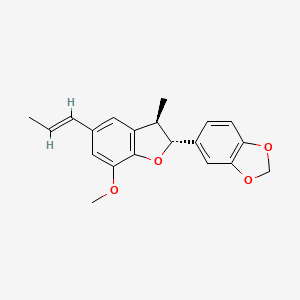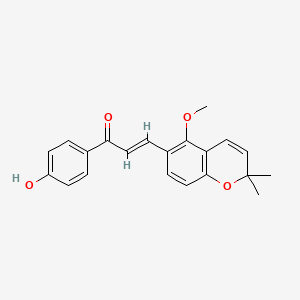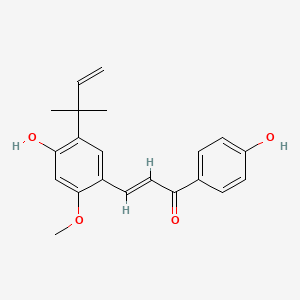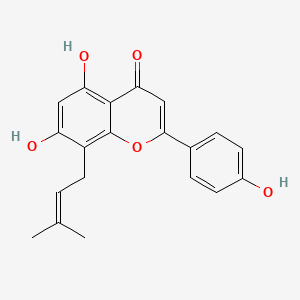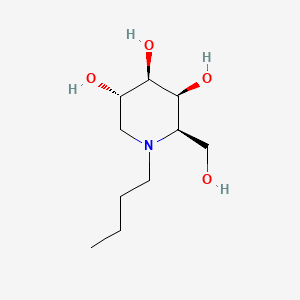
Lucerastat
Übersicht
Beschreibung
Lucerastat ist ein experimenteller, oral verabreichter Inhibitor der Glucosylceramid-Synthase. Es wird als potenzielle Behandlung für die Fabry-Krankheit entwickelt, eine seltene genetische Erkrankung, die durch Mutationen im GLA-Gen verursacht wird. Diese Verbindung bietet einen neuen therapeutischen Ansatz, indem sie das Substrat reduziert, das Globotriaosylceramid bildet, das sich bei Patienten mit Fabry-Krankheit ansammelt .
Wissenschaftliche Forschungsanwendungen
Lucerastat wurde umfassend auf seine potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung untersucht. In der Chemie wird es als Werkzeug zur Untersuchung der Biosynthese und des Abbaus von Glykosphingolipiden verwendet. In der Biologie und Medizin wird this compound auf sein therapeutisches Potenzial bei der Behandlung von Glykolipid-Speicherkrankheiten wie der Fabry-Krankheit und der Gaucher-Krankheit untersucht. Darüber hinaus findet es in der pharmazeutischen Industrie Anwendung als Leitverbindung für die Entwicklung neuer Medikamente, die auf den Glykosphingolipid-Stoffwechsel abzielen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es das Enzym Glucosylceramid-Synthase inhibiert, das für den ersten Schritt in der Biosynthese von Glykosphingolipiden verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Glucosylceramid und anderen nachgeschalteten Glykosphingolipiden, wodurch das Gleichgewicht zwischen Synthese und Abbau dieser Moleküle wiederhergestellt wird. Dieser Mechanismus ist unabhängig von den spezifischen Mutationen im GLA-Gen, was ihn zu einer potenziellen Behandlung für alle Patienten mit Fabry-Krankheit macht .
Wirkmechanismus
Target of Action
Lucerastat is an investigational, oral inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme that catalyzes the first committed step of glycosphingolipid (GSL) biosynthesis . By inhibiting this enzyme, this compound has the potential to restore the balance between synthesis and degradation of GSLs .
Mode of Action
This compound interacts with its target, GCS, by inhibiting its function . This inhibition reduces the rate of synthesis of downstream GSLs, thereby restoring the intracellular balance of synthesis, degradation, and transport of GSLs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GSL biosynthesis pathway . By inhibiting GCS, this compound reduces the production of GSLs, particularly globotriaosylceramide (Gb3), which accumulates in cells in conditions such as Fabry disease .
Pharmacokinetics
This compound is an orally available, highly soluble small molecule with rapid and complete absorption . In a single ascending dose study, this compound demonstrated comparable maximum plasma concentration (Cmax) values across different doses, with a geometric mean Cmax of 10.5 μg/mL after 1000 mg this compound b.i.d . The elimination half-life ranged from 8.0 to 10.0 hours .
Result of Action
The primary molecular effect of this compound is the substantial and consistent reduction of plasma Gb3 . This confirms the pharmacological activity of this compound and its potential to show clinical efficacy in Fabry disease . Furthermore, results suggested a treatment effect on kidney function .
Action Environment
This compound has been shown to be well-tolerated in clinical trials .
Biochemische Analyse
Biochemical Properties
Lucerastat is an inhibitor of glucosylceramide synthase . This enzyme plays a crucial role in the synthesis of glycosphingolipids. By inhibiting this enzyme, this compound has the potential to restore the balance between synthesis and degradation of glycosphingolipids in glycolipid storage disorders such as Gaucher disease and Fabry disease .
Cellular Effects
This compound has demonstrated a substantial reduction in levels of the Fabry disease biomarker plasma Gb3 during the treatment period . A decrease of approximately 50% was observed in plasma Gb3 in the this compound treatment group compared to an increase of 12% in the placebo group . Furthermore, results suggested a treatment effect on kidney function .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glucosylceramide synthase . This inhibition leads to a decrease in the synthesis of glycosphingolipids, thereby potentially restoring the balance between synthesis and degradation of these lipids in glycolipid storage disorders .
Temporal Effects in Laboratory Settings
This compound demonstrated a long-term effect on plasma Gb3 levels and a potential positive long-term effect on kidney function . The analysis also showed a safety and tolerability profile consistent with that observed during the 6-month randomized treatment period .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycosphingolipids . It inhibits glucosylceramide synthase, a key enzyme in this pathway .
Vorbereitungsmethoden
Lucerastat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Iminoszuckerstrukturen beinhalten. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen. Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der Iminoszuckerstruktur, die die biologische Aktivität der Stammverbindung behalten .
Analyse Chemischer Reaktionen
Lucerastat undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the iminosugar structure, which retain the biological activity of the parent compound .
Vergleich Mit ähnlichen Verbindungen
Lucerastat ist unter den Inhibitoren der Glucosylceramid-Synthase aufgrund seiner oralen Bioverfügbarkeit und hohen Löslichkeit einzigartig. Zu ähnlichen Verbindungen gehören Venglustat und Sinbaglustat, die ebenfalls die Glucosylceramid-Synthase hemmen, sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen unterscheiden. Die Fähigkeit von this compound, eine Substratreduktionstherapie unabhängig von der zugrunde liegenden Mutation bei der Fabry-Krankheit bereitzustellen, unterscheidet es von anderen Behandlungen, die auf bestimmte Mutationen beschränkt sind .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRORFVVSGFNRO-XFWSIPNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161601 | |
| Record name | Lucerastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141206-42-0 | |
| Record name | Lucerastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141206420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lucerastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lucerastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUCERASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVS3YDM418 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1675274.png)
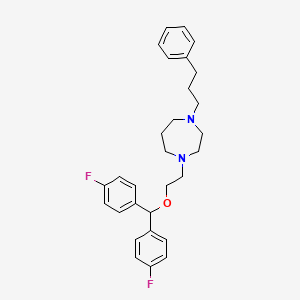
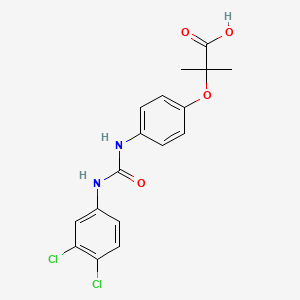
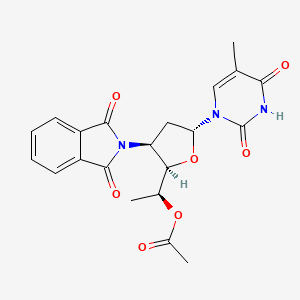
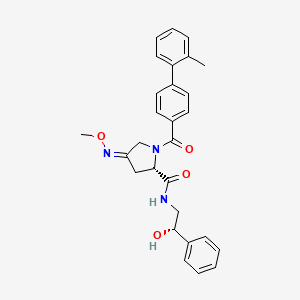
![[(1R,2S,6R,10S,11R,12S,13S,15R)-12-(Acetyloxymethyl)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,15-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B1675283.png)
![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/new.no-structure.jpg)
